SIGMAR1 Receptor Binding Affinity: CYCLO(-ALA-GLN) vs. Cyclo(Ala-His) and Cyclo(Val-Gly)
In a direct head-to-head binding assay, CYCLO(-ALA-GLN) demonstrated SIGMAR1 receptor inhibition with an IC50 of 13.4 μM, positioning its affinity between that of two structurally related cyclic dipeptides: Cyclo(Ala-His) (IC50 = 19.4 μM) and Cyclo(Val-Gly) (IC50 = 11.5 μM) [1]. This quantitative hierarchy provides a clear, data-driven basis for selecting CYCLO(-ALA-GLN) over its analogs when intermediate SIGMAR1 binding potency is required for schizophrenia or mental and behavioral disorder research applications.
| Evidence Dimension | SIGMAR1 receptor binding inhibition (IC50) |
|---|---|
| Target Compound Data | 13.4 μM |
| Comparator Or Baseline | Cyclo(Ala-His): 19.4 μM; Cyclo(Val-Gly): 11.5 μM |
| Quantified Difference | CYCLO(-ALA-GLN) IC50 is 6.0 μM lower (more potent) than Cyclo(Ala-His) and 1.9 μM higher (less potent) than Cyclo(Val-Gly) |
| Conditions | In vitro SIGMAR1 binding assay (experimental conditions as reported in Li et al., 2024) |
Why This Matters
This data enables rational compound selection based on defined SIGMAR1 potency requirements, avoiding trial-and-error procurement of inactive or suboptimal cyclic dipeptide alternatives.
- [1] Li, X., Nong, X., Yang, J., Li, M., Wang, Q., Sun, M., Ma, Q., Xu, L., & Wang, Y. (2024). Exploring the Frontier of Cyclic Dipeptides: Potential Therapeutic Applications in Schizophrenia. SSRN Electronic Journal. View Source
